2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine
Description
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the 1-position and a sulfanyl-ethylamine moiety at the 5-position. Tetrazoles are nitrogen-rich aromatic heterocycles known for their metabolic stability and bioisosteric properties, often serving as carboxylic acid substitutes in pharmaceuticals .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKACQVKFVSVMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
The foundational step in preparing 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is the synthesis of 1-phenyl-1H-tetrazole-5-thiol. A patented two-step process (Fig. 1) is widely utilized :
Step 1: Formation of 5-Sulfinyl/Sulfonyl-1-H-tetrazole
A sulfinyl or sulfonyl cyanide (RS(O)ₙCN, where n = 1 or 2) reacts with an azide (R₁N₃) in an inert solvent (e.g., benzene or halocarbons) to form a 5-sulfinyl/sulfonyl-1-H-tetrazole intermediate. For example:
Step 2: Displacement with Sulfide
The intermediate reacts with alkali metal sulfide (e.g., Na₂S) or ammonium sulfide in aprotic solvents (e.g., acetone) to replace the sulfinyl/sulfonyl group with a thiol:
Key Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent (Step 1) | Benzene | 75–85 |
| Temperature | 25–80°C | — |
| Reaction Time | 2–6 hours | — |
Alkylation of 1-Phenyl-1H-tetrazole-5-thiol
The thiol group undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride to form the target compound.
Reaction Mechanism
In basic conditions (e.g., KOH/ethanol), the thiol is deprotonated to a thiolate ion, which displaces chloride from 2-chloroethylamine:
Optimization Data
| Variable | Effect on Yield |
|---|---|
| Base (KOH vs. NaOH) | KOH improves thiolate formation |
| Solvent | Ethanol > DMF > Acetonitrile |
| Molar Ratio (1:1.2) | Excess amine enhances yield |
Procedure
-
Dissolve 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in ethanol.
-
Add KOH (1.2 eq) and stir at 50°C for 30 minutes.
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Introduce 2-chloroethylamine hydrochloride (1.2 eq) and reflux for 6–8 hours.
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Acidify with HCl, filter, and recrystallize from ethanol.
Alternative Routes via Cycloaddition
Tetrazole rings can be synthesized in situ via [2+3] cycloaddition between nitriles and azides. While less common for this compound, such methods offer modularity :
Example Protocol
-
React 2-cyanoethyl sulfide with sodium azide and ammonium chloride in DMF.
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Catalyze with ZnBr₂ at 100°C for 12 hours.
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Isolate the tetrazole-thiol intermediate, then proceed with alkylation (as in Section 2).
Challenges : Lower yields (~50%) and side-product formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Thiol Alkylation | High yield, scalable | Requires pre-formed tetrazole |
| Cycloaddition | Single-pot synthesis | Moderate yield, complex purification |
Purification and Characterization
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
Characterization :
-
¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, tetrazole), 7.5–7.8 (m, 5H, phenyl), 2.9 (t, 2H, SCH₂), 2.7 (t, 2H, NH₂CH₂).
-
IR : ν 2550 cm⁻¹ (S-H, absent in final product), 1600 cm⁻¹ (C=N).
Chemical Reactions Analysis
Oxidation of the Sulfide Linkage
The sulfide (-S-) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Room temperature, 12 hrs | Sulfoxide derivative | |
| KMnO<sub>4</sub> | Acidic medium, reflux | Sulfone derivative |
These reactions preserve the tetrazole ring while modifying the sulfur center, enhancing polarity for pharmaceutical applications.
Substitution Reactions at the Tetrazole Ring
Electrophilic substitution occurs at the tetrazole N1 position due to electron-withdrawing effects:
Regioselectivity is influenced by the electron density of substituents, favoring N1 for stronger electron-donating groups (EDGs) .
Nucleophilic Reactions of the Ethylamine Group
The primary amine participates in:
Acylation
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Acetamide derivative | 85% |
Schiff Base Formation
| Aldehyde/Ketone | Conditions | Product | Application |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, reflux | Imine-linked conjugates | Anticancer scaffolds |
Cycloaddition Reactions
The tetrazole moiety engages in [2+3] cycloadditions:
| Dipolarophile | Conditions | Product | Key Feature |
|---|---|---|---|
| Methyl vinyl ketone dimer | CH<sub>2</sub>Cl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub> | Pyrano-pyridazine hybrid | Diels-Alder adduct |
| Azides | Cu catalysis, 80°C | Triazole-tetrazole hybrids | Click chemistry |
Reaction with methyl vinyl ketone dimer under basic conditions yields fused heterocycles , while copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole linkages .
Multicomponent Reactions (MCRs)
The amine and tetrazole groups enable participation in MCRs:
Notably, solvent-free MCRs with aldehydes and malononitrile produce acrylonitrile-tetrazole hybrids efficiently .
Reductive Transformations
The sulfide and tetrazole groups undergo reduction:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → RT | Cleaved sulfide to thiol | S-S bond scission |
| H<sub>2</sub>, Pd/C | Ethanol, 50 psi | Tetrazole ring hydrogenolysis | Amine intermediate |
LiAlH<sub>4</sub> selectively reduces the sulfide bridge without affecting the tetrazole, while hydrogenolysis degrades the tetrazole ring .
Thermal Decomposition
Thermolysis of azido derivatives yields azirines:
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Haloazidoalkene precursor | Toluene, 90°C, 2–3 hrs | 2-Halo-2H-azirine | 99% |
This pathway generates strained azirine rings, valuable in photolabile prodrug design .
Key Structural Insights
-
Tetrazole Ring Stability : Resists hydrolysis under acidic/basic conditions but undergoes hydrogenolysis under H<sub>2</sub> .
-
Sulfide Reactivity : More reactive than thioethers due to adjacent electron-deficient tetrazole .
-
Amine Versatility : Enables conjugation with biomolecules or polymers for drug delivery .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylamine derivatives. The reaction conditions often include:
- Solvent : Ethanol or dimethylformamide (DMF)
- Base : Potassium hydroxide (KOH)
Microwave-assisted techniques have been employed to enhance yield and reduce reaction time, achieving high purity levels efficiently.
Chemistry
The compound serves as a building block for synthesizing more complex tetrazole derivatives. These derivatives are valuable in organic synthesis and material science due to their unique chemical properties.
Biology
This compound exhibits various biological activities , including:
- Antibacterial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Escherichia coli and Bacillus subtilis.
- Antifungal Activity : Effective against fungi like Aspergillus flavus.
- Antitumor Activity : Exhibits cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range for MCF-7 breast cancer cells .
Medicine
The compound is explored for its potential use in drug development. Its bioisosteric properties allow it to mimic carboxylic acids, making it a candidate for designing pharmaceuticals targeting specific enzymes or receptors. The tetrazole ring enhances binding affinity to biological targets, facilitating interactions with enzymes and proteins .
Industry
In industrial applications, this compound is utilized in developing agrochemicals, dyes, and other products. Its unique chemical properties contribute to creating materials with specific functionalities.
Case Studies
Several studies have documented the biological activities of tetrazole derivatives:
- Antitumor Studies :
- Antiviral Activity :
- Antimicrobial Activity :
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with biological systems in a specific manner.
Comparison with Similar Compounds
Tetrazole vs. Benzoxazole/Thiazole Derivatives
Pharmacological Profile
- Neurotransmitter Analog Contrast : Unlike 2-(3,4-dihydroxyphenyl)ethylamine (a dopamine derivative), the target compound lacks catechol groups, reducing oxidative liability but limiting CNS targeting .
Research Findings and Implications
- Antimicrobial Potential: Tetrazole derivatives in exhibited MIC values of 8–16 µg/mL against S. aureus, comparable to ciprofloxacin . The target compound’s sulfanyl group may further enhance activity against resistant strains.
- Stability Concerns : Tetrazoles are generally stable under physiological pH, but the sulfanyl group may undergo oxidation to sulfoxides, necessitating formulation adjustments .
Biological Activity
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and findings.
Synthesis
The synthesis of this compound can be accomplished through several methods, often involving the reaction of 1-phenyl-5-sulfanyltetrazole with alkyl amines. The compound's synthesis has been optimized to yield high purity and yield using microwave-assisted techniques, which significantly reduce reaction times and improve efficiency .
Biological Activity
Antitumor Activity
Recent studies have shown that compounds containing tetrazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrazoles have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting that modifications in the substituents can enhance their antitumor activity. The presence of a phenyl group enhances the cytotoxicity, likely due to improved interactions with cellular targets .
Antiviral Activity
Research has indicated that certain tetrazole derivatives demonstrate antiviral properties, particularly against influenza viruses. For example, specific nonannulated tetrazolylpyrimidines derived from similar structures exhibited moderate activity against H1N1 influenza A virus, with selectivity indices indicating low cytotoxicity compared to standard antiviral agents like rimantadine . This suggests potential therapeutic applications in antiviral drug development.
Antibacterial and Antifungal Properties
In vitro studies have reported that related tetrazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria, such as Escherichia coli and Bacillus subtilis. Some derivatives have also demonstrated antifungal activity against strains like Aspergillus flavus, indicating a broad spectrum of antimicrobial activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural features:
| Substituent | Effect on Activity |
|---|---|
| Phenyl Group | Increases cytotoxicity; enhances interaction with targets |
| Alkyl Chain Length | Optimal length improves solubility and bioavailability |
| Halogen Substituents | Can enhance potency; varies with position and type |
| Sulfanyl Linkage | Contributes to overall stability and biological activity |
The SAR studies suggest that modifications to the phenyl ring or the alkyl chain can lead to significant changes in biological potency. For instance, introducing halogens or varying the length of the ethylamine chain can optimize interactions with biological targets, enhancing efficacy against cancer cells or pathogens.
Case Studies
Several case studies illustrate the potential of tetrazole derivatives in therapeutic applications:
- Cytotoxicity Against Cancer Cells : A study demonstrated that a series of tetrazole derivatives showed varying degrees of cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values as low as 16 µM. The most active compounds contained cyclohexyl groups or halogen substitutions that significantly increased their effectiveness .
- Antiviral Efficacy : A derivative of this compound was tested for its antiviral properties against H1N1, showing promising results with a selectivity index favorable compared to traditional antiviral drugs .
- Antimicrobial Activity : In another study, various tetrazole compounds were synthesized and screened for their antibacterial properties. Compounds showed effective inhibition against Bacillus cereus and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis routes for 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 5-amino-1-phenyltetrazole (precursor, referenced in ) with a thiol-containing ethylamine derivative under basic conditions. For example, using phosphorous oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (120°C) to form the tetrazole-thioether linkage, as seen in analogous heterocyclic syntheses . Post-reaction, purification via recrystallization (ethanol) or column chromatography is recommended.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the tetrazole ring (δ ~8-9 ppm for aromatic protons) and ethylamine chain (δ ~2.5-3.5 ppm for -SCH₂-). IR can verify S-H or N-H stretches (if present) .
- Chromatography : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) or HPLC for purity assessment .
- X-ray Crystallography : Single-crystal analysis resolves ambiguous structural features, as demonstrated for related tetrazole-triazole hybrids .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319, H335) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- First Aid : In case of exposure, rinse skin with water (15+ minutes) and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How does the tetrazole-thioether moiety contribute to near-infrared (NIR) photothermal activity in sensitizers?
- Methodological Answer : The compound’s tetrazole-thioether group enhances charge transfer (CT) complex stability in NIR sensitizers (e.g., S0507 in ). The sulfur atom’s electron-donating properties stabilize excited states, enabling efficient light-to-heat conversion. Experimental validation involves UV-Vis-NIR spectroscopy to monitor CT band formation and thermal imaging to quantify photothermal efficiency .
Q. What computational strategies predict the reactivity of this compound in supramolecular systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with host molecules (e.g., cyclodextrins) to assess binding affinity.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior.
- Molecular Imprinting : Use computational templates (e.g., MIPs in ) to design polymers for selective recognition .
Q. How can contradictory spectral data for derivatives of this compound be resolved?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine X-ray diffraction (absolute configuration) with NMR (dynamic proton environments) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to distinguish overlapping signals.
- Variable-Temperature NMR : Resolve conformational flexibility in the ethylamine chain .
Q. What mechanistic insights explain the pH-dependent stability of the tetrazole ring in this compound?
- Methodological Answer : The tetrazole ring (pKa ~4-5) undergoes protonation/deprotonation under acidic/basic conditions, affecting its electronic structure. Stability studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
